1-Isopropylimidazole

Description

The exact mass of the compound 1-Isopropylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Isopropylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

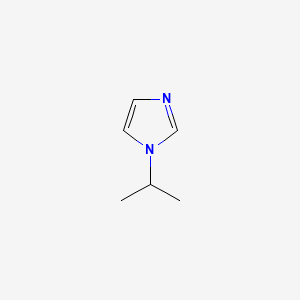

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIORGCOGQZEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074645 | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4532-96-1 | |

| Record name | 1-(1-Methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Isopropylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isopropylimidazole, a versatile heterocyclic compound with significant applications in organic synthesis, catalysis, and as a building block for pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential role in biological systems. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.

Introduction

1-Isopropylimidazole, also known as 1-(propan-2-yl)-1H-imidazole, is an organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position. Its unique combination of steric and electronic properties makes it a valuable intermediate and ligand in a variety of chemical transformations. The imidazole moiety is a key structural feature in many biologically active molecules, making 1-isopropylimidazole a compound of interest for drug discovery and development. This guide aims to be a thorough resource for professionals working with or considering the use of this compound.

Chemical and Physical Properties

1-Isopropylimidazole is a colorless to light yellow transparent liquid.[1][2] Its key properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 4532-96-1 | [2] |

| Molecular Formula | C₆H₁₀N₂ | [2] |

| Molecular Weight | 110.16 g/mol | [1] |

| Canonical SMILES | CC(C)N1C=CN=C1 | [2] |

| InChIKey | IPIORGCOGQZEHO-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 104 °C at 7 mmHg | [1] |

| Density | 0.97 g/cm³ | [1] |

| Refractive Index | 1.4800 to 1.4840 | [1] |

| pKa | 7.15 ± 0.20 (Predicted) | [2] |

| LogP | 0.67 | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Safety and Handling

1-Isopropylimidazole is classified as a combustible liquid and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a dry, well-ventilated place and kept cool.

Table 3: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation | [3] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403 + P235: Store in a well-ventilated place. Keep cool. | [3] |

Experimental Protocols

Synthesis of 1-Isopropylimidazole via N-Alkylation

The most common method for the synthesis of 1-isopropylimidazole is the N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane. A general, detailed protocol is provided below.[1]

Materials:

-

Imidazole (10 mmol)

-

Dimethyl sulfoxide (DMSO) (10 mL)

-

Sodium hydroxide (NaOH), solid (15 mmol)

-

2-Bromopropane (15 mmol)

-

Water (50 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Methanol (MeOH)

Procedure:

-

Dissolve imidazole (10 mmol) in 10 mL of DMSO in a round-bottom flask.

-

Add solid NaOH (15 mmol) to the solution, resulting in a light yellow suspension.

-

Stir the suspension at room temperature for 1.5 hours.

-

Add 2-bromopropane (15 mmol) to the reaction mixture.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, add 50 mL of water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Purify the product by column chromatography on silica gel using a mobile phase of MeOH:EtOAc (5:95, v/v) to obtain 1-isopropylimidazole as a yellow oil.

Applications

1-Isopropylimidazole is a versatile compound with applications in several areas of chemistry.

Organic Synthesis and Pharmaceuticals

It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2] The imidazole ring is a common motif in many biologically active compounds, and the isopropyl group can influence the molecule's lipophilicity and steric profile, which are important for its pharmacokinetic and pharmacodynamic properties.

Catalysis

1-Isopropylimidazole can be used as a ligand in metal-catalyzed reactions. For instance, it can be a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals used in cross-coupling reactions like the Sonogashira coupling.[4][5] The general workflow for a Sonogashira coupling is depicted below.

Role in Signaling Pathways: An Area of Investigation

While the imidazole scaffold is prevalent in many molecules that interact with biological signaling pathways, the specific role of 1-isopropylimidazole itself is not well-documented in publicly available literature. However, based on the known activities of related compounds, we can infer potential areas of interest for future research.

Protein Kinase Inhibition

Numerous imidazole-based compounds have been investigated as protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The imidazole core can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The N-alkyl substituent, in this case, the isopropyl group, can influence the selectivity and potency of the inhibitor by interacting with hydrophobic regions of the binding site. Molecular docking studies could be employed to predict the binding affinity of 1-isopropylimidazole to various kinase targets.

G-Protein Coupled Receptor (GPCR) Modulation

The imidazole ring is also a component of endogenous ligands for some GPCRs (e.g., histamine). While there is no direct evidence, it is plausible that N-alkylimidazoles could be explored as modulators of GPCR activity. Structure-activity relationship studies on a series of N-alkylimidazoles could elucidate the impact of the alkyl chain length and branching on receptor binding and functional activity.

Further research, including in-silico screening and in-vitro assays, is necessary to determine if 1-isopropylimidazole has any direct and significant role in specific signaling pathways.

Conclusion

1-Isopropylimidazole is a readily synthesizable compound with a well-defined set of chemical and physical properties. Its utility as a building block in organic synthesis and as a potential ligand in catalysis is evident. While its direct role in biological signaling pathways remains to be elucidated, the prevalence of the imidazole scaffold in bioactive molecules suggests that 1-isopropylimidazole and its derivatives are promising candidates for further investigation in drug discovery and chemical biology. This guide provides a solid foundation for researchers and scientists to understand and utilize this versatile compound in their work.

References

- 1. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Isopropylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylimidazole (CAS No. 4532-96-1) is a heterocyclic organic compound with a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol .[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and application in further research and development. This technical guide provides a summary of the available spectral data for 1-isopropylimidazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

It is important to note that while predicted spectral data is available, comprehensive experimental spectra for 1-isopropylimidazole are not widely published in publicly accessible databases. Therefore, this guide presents the available predicted data alongside expected spectral features based on the compound's structure and provides generalized experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted ¹H and expected ¹³C NMR spectral data for 1-isopropylimidazole.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-isopropylimidazole provides characteristic signals for the protons of the imidazole ring and the isopropyl group.[3]

Table 1: Predicted ¹H NMR Data for 1-Isopropylimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.47 | s | 1H | NCHN (H-2) | - |

| 6.97 | s | 1H | NCHC HN (H-5) | - |

| 6.89 | s | 1H | NC HCHN (H-4) | - |

| 4.27 | sept | 1H | CH (CH₃)₂ | 6.7 |

| 1.40 | d | 6H | CH(C H₃)₂ | 6.7 |

s = singlet, d = doublet, sept = septet Prediction based on CDCl₃ as the solvent at 300.13 MHz.[3]

¹³C NMR Spectral Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1-Isopropylimidazole

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C-2 (NCHN) | 135 - 145 |

| C-4 (NCHC HN) | 115 - 125 |

| C-5 (C HCHN) | 125 - 135 |

| CH (Isopropyl) | 45 - 55 |

| CH₃ (Isopropyl) | 20 - 30 |

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like 1-isopropylimidazole.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of 1-isopropylimidazole in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][5]

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence.[6] Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.[2]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

While an experimental IR spectrum for 1-isopropylimidazole is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Expected IR Absorption Bands for 1-Isopropylimidazole

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3150 - 3100 | C-H stretch | Imidazole ring |

| 2970 - 2870 | C-H stretch | Isopropyl group (sp³ C-H) |

| 1550 - 1450 | C=N and C=C stretch | Imidazole ring |

| 1470 - 1450 | C-H bend | Isopropyl group (CH₃) |

| 1385 - 1365 | C-H bend | Isopropyl group (gem-dimethyl) |

| 1250 - 1020 | C-N stretch | Imidazole ring |

Experimental Protocol for IR Spectroscopy

For a liquid sample such as 1-isopropylimidazole, the following "neat" sample preparation method is commonly used.[7]

-

Sample Preparation :

-

Data Acquisition :

-

Place the salt plate assembly into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty salt plates to subtract any atmospheric and plate absorptions.[9]

-

Acquire the IR spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.

-

-

Data Analysis :

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group absorption frequencies to confirm the structure of the compound.[10]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

The molecular weight of 1-isopropylimidazole is 110.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 110.

Table 4: Expected Key Fragments in the Mass Spectrum of 1-Isopropylimidazole

| m/z | Proposed Fragment | Notes |

| 110 | [C₆H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 95 | [M - CH₃]⁺ | Loss of a methyl radical |

| 68 | [C₃H₄N₂]⁺ | Imidazole ring fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.[11]

Experimental Protocol for Mass Spectrometry

A common method for analyzing a volatile liquid organic compound like 1-isopropylimidazole is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation :

-

Prepare a dilute solution of 1-isopropylimidazole in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

GC Separation :

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and carried by an inert gas through a capillary column, where it is separated from the solvent and any impurities.

-

-

Ionization and Mass Analysis :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).[12][13]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Analysis :

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

-

Workflow for Spectroscopic Analysis of 1-Isopropylimidazole

The following diagram illustrates the general workflow from the synthesis of 1-isopropylimidazole to its characterization using the spectroscopic techniques discussed.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-isopropylimidazole.

References

- 1. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 2. books.rsc.org [books.rsc.org]

- 3. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. studylib.net [studylib.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. bitesizebio.com [bitesizebio.com]

- 13. acdlabs.com [acdlabs.com]

Synthesis and characterization of 1-Isopropylimidazole

An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylimidazole, also identified by its CAS number 4532-96-1, is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position.[1][2] This structure imparts a unique combination of chemical stability and reactivity, making it a valuable intermediate in various synthetic applications.[1] Primarily, it serves as a critical building block in the development of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility also extends to material science, where it can function as a catalyst, stabilizer, or a precursor for polymers and resins.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of 1-Isopropylimidazole, offering detailed experimental protocols and data for laboratory and developmental applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 1-Isopropylimidazole is essential for its handling, application, and characterization. The data compiled from various sources are presented below.

Table 1: Physicochemical Properties of 1-Isopropylimidazole

| Property | Value | Source(s) |

| CAS Number | 4532-96-1 | [3][4] |

| Molecular Formula | C₆H₁₀N₂ | [2][3][4] |

| Molecular Weight | 110.16 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow transparent liquid | [2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [1][5] |

| Boiling Point | 203.3 ± 9.0 °C @ 760 mmHg 104 °C @ 7 mmHg | [1][5] [3] |

| Flash Point | 76.7 ± 18.7 °C | [5] |

| Refractive Index | 1.4800 to 1.4840 | [3] |

| pKa (Predicted) | 7.15 ± 0.20 | [2][3] |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Source(s) |

| 7.47 | Singlet | 1H | N-CH-N | - | [6] |

| 6.97 | Singlet | 1H | N-CH=CH-N | - | [6] |

| 6.89 | Singlet | 1H | N-CH=CH-N | - | [6] |

| 4.27 | Septet | 1H | CH(CH₃)₂ | 6.7 | [6] |

| 1.40 | Doublet | 6H | CH(CH₃)₂ | 6.7 | [6] |

Note: Data is based on a predicted spectrum in CDCl₃ at 300.13 MHz.[6] Experimental values may vary.

Synthesis of 1-Isopropylimidazole

The primary route for synthesizing 1-Isopropylimidazole is the N-alkylation of the imidazole ring. This reaction involves the nucleophilic attack of a nitrogen atom of imidazole on an electrophilic isopropyl source.

Figure 1: General reaction scheme for the N-alkylation of imidazole.

Experimental Protocol: Alkylation with 2-Bromopropane in DMSO

This widely cited method utilizes a strong base in a polar aprotic solvent to facilitate the deprotonation of imidazole, thereby increasing its nucleophilicity for the subsequent alkylation.

Materials and Reagents:

-

Imidazole (1.0 eq)

-

2-Bromopropane (1.5 eq)

-

Sodium hydroxide (NaOH), solid (1.5 eq)[3]

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve imidazole (10 mmol) in DMSO (10 mL).[3]

-

Base Addition: Add solid NaOH (15 mmol) to the solution. The mixture will form a light yellow suspension.[3]

-

Activation: Stir the suspension at room temperature for 1.5 hours to ensure complete deprotonation of the imidazole.[3]

-

Alkylation: Add 2-bromopropane (15 mmol) to the reaction mixture.[3]

-

Monitoring: Monitor the reaction progress to completion using Thin Layer Chromatography (TLC).[3]

-

Work-up:

-

Upon completion, add deionized water (50 mL) to the reaction flask to quench the reaction.[3]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[3]

-

Combine the organic layers.[3]

-

Wash the combined organic phase sequentially with water and then brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄.[3]

-

-

Purification:

Figure 2: Experimental workflow for the synthesis of 1-Isopropylimidazole.

Characterization Methods

Proper characterization is crucial to confirm the identity and purity of the synthesized 1-Isopropylimidazole.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary technique for confirming the structure. The predicted spectrum shows a characteristic septet for the isopropyl methine proton and a doublet for the six equivalent methyl protons, alongside signals for the three imidazole ring protons (see Table 2). ¹³C NMR would further confirm the carbon skeleton.

-

Infrared (IR) Spectroscopy: IR analysis would be used to identify characteristic vibrational frequencies of the C-N, C=N, and C-H bonds within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected exact mass is 110.0844.[5]

Important Note on Isomers: Spectroscopic data for the constitutional isomer, 2-Isopropylimidazole (CAS 36947-68-9), is readily available in databases like the NIST WebBook.[7][8] Researchers must exercise caution to not misattribute this data to 1-Isopropylimidazole (CAS 4532-96-1), as their spectral properties will differ.

Figure 3: Relationship between synthesis and characterization techniques.

Conclusion

This technical guide outlines the essential information required for the synthesis and characterization of 1-Isopropylimidazole. The N-alkylation of imidazole using 2-bromopropane in the presence of a strong base provides a reliable method for its preparation. Accurate characterization, primarily through NMR spectroscopy and mass spectrometry, is critical for verifying the structure and purity of the final product. The compiled data and detailed protocols serve as a valuable resource for researchers engaged in organic synthesis and drug development.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Isopropylimidazole | CAS#:4532-96-1 | Chemsrc [chemsrc.com]

- 6. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]

- 7. 2-Isopropylimidazole [webbook.nist.gov]

- 8. 2-Isopropylimidazole [webbook.nist.gov]

Determining the Solubility of 1-Isopropylimidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 1-isopropylimidazole in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols and a logical framework for solvent selection. This guide is intended to empower researchers to generate their own precise solubility data, a critical parameter in process development, formulation, and quality control.

Physical Properties of 1-Isopropylimidazole

A clear understanding of the physical properties of 1-isopropylimidazole is essential for designing solubility experiments and for its application in various chemical processes. The known physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H10N2 | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 104 °C at 7 mmHg | [3][4] |

| Density | Approximately 0.96 g/cm³ | [5] |

Experimental Protocol for Determining Solubility

The solubility of a liquid in an organic solvent can be determined using various methods. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique for generating accurate solubility data.[6] The following is a detailed protocol that can be adapted for determining the solubility of 1-isopropylimidazole in a range of organic solvents.

Principle

The isothermal equilibrium method involves creating a saturated solution of the solute (1-isopropylimidazole) in the solvent of interest at a constant temperature. An excess of the solute is added to the solvent to ensure that equilibrium is reached between the dissolved and undissolved phases. After a sufficient equilibration period with agitation, the saturated solution is separated from the excess solute, and the concentration of the solute in the solution is determined analytically.[7]

Materials and Equipment

-

1-Isopropylimidazole (of known purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostatic vials or flasks with secure closures

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Solvent Mixtures: Prepare a series of vials for each organic solvent to be tested.

-

Addition of Solute and Solvent: Accurately weigh a known amount of the organic solvent into each vial. Then, add an excess amount of 1-isopropylimidazole to each vial. The excess solute should be clearly visible as a separate phase.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period to ensure that equilibrium is reached. The equilibration time can vary depending on the solvent and should be determined experimentally by taking samples at different time points until the concentration of 1-isopropylimidazole in the solvent remains constant.[7]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. To avoid drawing any undissolved solute, it is crucial to filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Sample Preparation for Analysis: Accurately weigh the collected sample and dilute it with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., GC or HPLC) to determine the concentration of 1-isopropylimidazole.

-

Data Calculation: Calculate the solubility of 1-isopropylimidazole in the organic solvent, typically expressed in grams per 100 mL ( g/100 mL) or as a mole fraction.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for 1-isopropylimidazole based on general chemical principles. This conceptual framework can be populated with experimental data as it becomes available.

Caption: A logical workflow for selecting an appropriate organic solvent for 1-isopropylimidazole.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 5. 1-Isopropylimidazole - Safety Data Sheet [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Thermo-physical Properties of 1-Isopropylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Isopropylimidazole (CAS No: 4532-96-1), with the molecular formula C₆H₁₀N₂, is a colorless to light yellow liquid.[5][6] Its chemical structure, featuring an imidazole ring substituted with an isopropyl group, imparts unique reactivity that makes it a valuable building block in organic synthesis.[1][2] Notably, it serves as a precursor in the development of active pharmaceutical ingredients (APIs) and various crop protection agents.[4][7] The efficiency of its use in these applications is intrinsically linked to its physical and chemical properties. This guide focuses on the thermo-physical aspects of 1-Isopropylimidazole, which are fundamental to its handling, reaction engineering, and process scale-up.

General and Physical Properties

A summary of the general and key physical properties of 1-Isopropylimidazole is presented in Table 1. These values have been compiled from various chemical suppliers and databases. It is important to note that minor discrepancies may exist between sources.

Table 1: General and Physical Properties of 1-Isopropylimidazole

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [1][8] |

| Molecular Weight | 110.16 g/mol | [6][8] |

| CAS Number | 4532-96-1 | [6][8] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Purity | >97.0% (GC) |

Thermo-physical Properties

The thermo-physical properties of a compound are essential for a wide range of applications, from reaction kinetics to heat transfer calculations. The available data for 1-Isopropylimidazole are summarized in Table 2.

Table 2: Thermo-physical Properties of 1-Isopropylimidazole

| Property | Value | Conditions | Source(s) |

| Density | 0.96 - 1.0 ± 0.1 g/cm³ | Ambient Temperature | [1][5] |

| 0.97 g/cm³ | 20°C/20°C (Specific Gravity) | ||

| Boiling Point | 203.3 ± 9.0 °C | 760 mmHg | [1][5][9] |

| 104 °C | 7 mmHg | [6][10] | |

| Refractive Index (n_D) | 1.48 - 1.513 | 20°C | [1] |

| Flash Point | 76.7 ± 18.7 °C | [1][5][9] | |

| 77 °C | |||

| Vapor Pressure | 0.4 ± 0.4 mmHg | 25°C | [1][9] |

| Heat Capacity | Data not available | ||

| Viscosity | Data not available |

Note: Experimental data for the heat capacity and viscosity of 1-Isopropylimidazole as a function of temperature are not readily found in the surveyed literature. The following sections describe the standard experimental protocols that can be employed to determine these crucial properties.

Experimental Protocols for Thermo-physical Property Determination

The following are detailed methodologies for the experimental determination of key thermo-physical properties for a liquid compound like 1-Isopropylimidazole.

Heat Capacity Measurement

The specific heat capacity of a liquid can be determined using calorimetry. A common and accurate method is Differential Scanning Calorimetry (DSC).

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of 1-Isopropylimidazole is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate over the desired temperature range.

-

The instrument records the heat flow difference between the sample and the reference.

-

The heat capacity is calculated from the heat flow, the heating rate, and the sample mass. A calibration with a known standard (e.g., sapphire) is performed to ensure accuracy.[11]

-

Viscosity Measurement

The dynamic viscosity of a liquid can be determined using various types of viscometers. Rotational viscometers are versatile for a range of viscosities.

-

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[12][13]

-

Apparatus: A rotational viscometer with a temperature-controlled bath.

-

Procedure:

-

The viscometer is calibrated using standard viscosity fluids.

-

A known volume of 1-Isopropylimidazole is placed in the sample container.

-

The appropriate spindle is selected and immersed in the liquid to the marked depth.

-

The sample is allowed to thermally equilibrate to the desired temperature using the circulating bath.

-

The spindle is rotated at a series of set speeds, and the corresponding torque is measured.

-

The dynamic viscosity is calculated from the torque, spindle geometry, and rotational speed. Measurements are typically repeated at various temperatures to determine the temperature dependence of viscosity.[14]

-

Logical Workflow for Thermo-physical Property Determination

The following diagram illustrates a general workflow for the experimental characterization of the thermo-physical properties of a liquid sample such as 1-Isopropylimidazole.

Applications in Drug Development

1-Isopropylimidazole is a key intermediate in the synthesis of various pharmaceutical compounds.[2][3] Its imidazole core is a prevalent feature in many biologically active molecules. The thermo-physical properties outlined in this guide are critical for:

-

Reaction Engineering: Accurate heat capacity and density data are essential for designing and controlling reaction temperatures and for calculating heat of reaction.

-

Process Safety: Knowledge of the flash point is vital for ensuring safe handling and storage procedures to prevent fire and explosion hazards.[1]

-

Fluid Handling: Viscosity data is necessary for the design of pumping and mixing systems, especially during scale-up from laboratory to pilot plant and full-scale production.

-

Purification Processes: Properties such as boiling point and vapor pressure are fundamental for designing distillation and other separation processes to achieve the high purity required for pharmaceutical applications.

Conclusion

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]

- 6. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. 1-Isopropylimidazole | CAS#:4532-96-1 | Chemsrc [chemsrc.com]

- 10. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 14. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Isopropylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the molecular structure and geometry of 1-isopropylimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of direct experimental structural data for 1-isopropylimidazole, this guide presents high-resolution data for the closely related molecule, 1-methylimidazole, as a structural analogue. The geometry of the imidazole ring and the orientation of the N-substituent are expected to be comparable. This guide includes quantitative data on bond lengths, bond angles, and dihedral angles determined by microwave spectroscopy. Furthermore, it outlines the standard computational chemistry protocols used for geometry optimization of such molecules, providing a framework for theoretical studies. A reaction diagram for the synthesis of 1-isopropylimidazole is also presented.

Introduction

1-Isopropylimidazole (C₆H₁₀N₂) is a substituted imidazole that serves as a versatile building block in organic synthesis. Its applications span from the development of novel pharmaceuticals to its use as a ligand in catalysis and as a component in ionic liquids. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, designing molecular interactions with biological targets, and engineering its properties for specific applications.

This guide addresses the core structural aspects of 1-isopropylimidazole. In the absence of published, peer-reviewed experimental or computational studies providing a complete set of geometrical parameters for 1-isopropylimidazole, we present the experimentally determined structure of 1-methylimidazole as a reliable reference for the core imidazole scaffold.

Molecular Geometry Data

The molecular geometry of 1-methylimidazole has been precisely determined using microwave spectroscopy. These experimental values provide a strong foundation for understanding the geometry of the imidazole ring in N-alkylated imidazoles like 1-isopropylimidazole.

Atom Numbering Scheme

The following diagram illustrates the atom numbering scheme used for the presentation of geometric data for the 1-alkylimidazole scaffold.

Caption: Atom numbering for the 1-alkylimidazole core structure.

Bond Lengths

The bond lengths for 1-methylimidazole, as determined from microwave spectroscopy, are summarized in the table below. These values are expected to be highly representative of the imidazole ring in 1-isopropylimidazole.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| N1-C2 | N1 | C2 | 1.385 |

| C2-N3 | C2 | N3 | 1.329 |

| N3-C4 | N3 | C4 | 1.385 |

| C4-C5 | C4 | C5 | 1.367 |

| C5-N1 | C5 | N1 | 1.385 |

| N1-C(Alkyl) | N1 | C(Alkyl) | 1.488 |

Data sourced from a study on 2-methylimidazole, which reports bond lengths for the neutral imidazole molecule that are consistent with other imidazole derivatives and can be considered representative.[1]

Bond Angles

The bond angles for 1-methylimidazole provide insight into the planarity and electronic distribution of the imidazole ring.

| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |

| C5-N1-C2 | C5 | N1 | C2 | 108.0 |

| N1-C2-N3 | N1 | C2 | N3 | 110.0 |

| C2-N3-C4 | C2 | N3 | C4 | 108.0 |

| N3-C4-C5 | N3 | C4 | C5 | 107.0 |

| C4-C5-N1 | C4 | C5 | N1 | 107.0 |

| C2-N1-C(Alkyl) | C2 | N1 | C(Alkyl) | 126.0 |

| C5-N1-C(Alkyl) | C5 | N1 | C(Alkyl) | 126.0 |

Note: Angles for the imidazole ring are based on typical values for related structures. The angles involving the alkyl group are estimations based on sp² hybridization of N1.

Dihedral Angles

The imidazole ring is planar. The key dihedral angle of interest is the orientation of the isopropyl group relative to the ring. For 1-methylimidazole, the methyl group hydrogens are typically oriented to minimize steric hindrance. In 1-isopropylimidazole, the methine hydrogen of the isopropyl group would define the primary dihedral angle with the ring.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C5-N1-C(Alkyl)-H | C5 | N1 | C(Alkyl) | H | ~0 or ~180 |

| C2-N1-C(Alkyl)-C(Me1) | C2 | N1 | C(Alkyl) | C(Me1) | ~60 |

| C2-N1-C(Alkyl)-C(Me2) | C2 | N1 | C(Alkyl) | C(Me2) | ~-60 |

Note: These are idealized dihedral angles for a staggered conformation of the isopropyl group relative to the imidazole ring.

Experimental and Computational Protocols

Microwave Spectroscopy (for 1-Methylimidazole)

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.

Methodology:

-

Sample Introduction: A sample of the molecule is introduced into a high-vacuum chamber in the gas phase at low pressure.

-

Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies.

-

Absorption Detection: When the microwave frequency matches a rotational transition of the molecule, the molecules absorb the radiation. This absorption is detected, and the frequency is recorded.

-

Spectral Analysis: The resulting spectrum consists of a series of absorption lines. By assigning these lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule are determined.

-

Structure Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their positions. By analyzing the rotational constants of several isotopic species of the molecule, a complete and unambiguous molecular structure can be determined.

Computational Geometry Optimization

In the absence of experimental data for 1-isopropylimidazole, its molecular geometry can be reliably predicted using computational chemistry methods. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.

Methodology:

-

Initial Structure: An approximate 3D structure of 1-isopropylimidazole is generated using molecular modeling software.

-

Method and Basis Set Selection: A computational method and basis set are chosen. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.

-

Geometry Optimization: The energy of the initial structure is calculated. The geometry is then systematically changed in an iterative process to find the arrangement of atoms with the lowest energy (the optimized geometry). This process continues until the forces on the atoms are close to zero and the energy change between steps is negligible.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Data Extraction: From the final optimized geometry, bond lengths, bond angles, and dihedral angles are extracted.

The following diagram illustrates the workflow for a computational geometry optimization.

Caption: Workflow for computational geometry optimization.

Synthesis of 1-Isopropylimidazole

1-Isopropylimidazole is typically synthesized via the N-alkylation of imidazole. A common method involves the reaction of imidazole with an isopropyl halide in the presence of a base.[2]

Caption: Synthesis pathway for 1-isopropylimidazole.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and geometry of 1-isopropylimidazole, utilizing high-resolution experimental data from the analogous molecule 1-methylimidazole. The provided bond lengths, bond angles, and dihedral angles serve as a robust foundation for understanding the structural characteristics of the 1-alkylimidazole family. The outlined experimental and computational protocols offer researchers the necessary methodological framework for further structural investigations. The included synthesis diagram provides essential information for the chemical preparation of this important heterocyclic compound.

References

A Technical Guide to 1-Isopropylimidazole: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylimidazole is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its purity is a critical parameter that can significantly impact the outcome of chemical reactions and the quality of the final product. This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Isopropylimidazole, its typical purity specifications, and detailed analytical methodologies for its quality assessment. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize 1-Isopropylimidazole in their work.

Commercial Availability

1-Isopropylimidazole is readily available from a variety of chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, to cater to both research and development needs as well as larger-scale manufacturing.

Table 1: Commercial Suppliers and Typical Specifications for 1-Isopropylimidazole

| Supplier | Stated Purity | Analytical Method | Availability |

| Chem-Impex | ≥ 99% | Titration | 5g, 25g, 100g, 250g, 1kg |

| iChemical | 99.0% | Not Specified | Bulk quantities |

| Manchester Organics | 97% | Not Specified | 100g and custom sizes |

| TCI America | >97.0% | GC, Titration | 25g and bulk quote |

| Fisher Scientific | 97.0+% | GC, Titration | 25g |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Research quantities |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis for specific batches.

Purity and Impurity Profile

The purity of commercially available 1-Isopropylimidazole typically ranges from >97% to ≥99%.[1] The most common methods used by suppliers to determine purity are Gas Chromatography (GC) and non-aqueous titration.[1]

A general synthesis method for 1-Isopropylimidazole involves the reaction of imidazole with 2-bromopropane in the presence of a base and a solvent like DMSO.[2] Based on this synthesis route, potential impurities may include:

-

Unreacted starting materials: Imidazole and 2-bromopropane.

-

Isomeric byproducts: 2-Isopropylimidazole.

-

Residual solvents: Dimethyl sulfoxide (DMSO) or other solvents used in the synthesis and purification process.

-

Related impurities: Other N-alkylated imidazoles or degradation products.

The exact impurity profile can vary between manufacturers and even between different batches from the same supplier. Therefore, it is crucial for researchers to perform their own purity assessment and impurity profiling, especially for applications in drug development where impurity levels are strictly regulated.

Analytical Methods for Purity Determination

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds like 1-Isopropylimidazole. It allows for the separation and quantification of the main component and any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a solution of 1-Isopropylimidazole in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by calculating the area percentage of the 1-Isopropylimidazole peak relative to the total area of all peaks in the chromatogram.

Non-Aqueous Titration

Non-aqueous titration is a classic and reliable method for determining the purity of basic substances like 1-Isopropylimidazole, especially when they are weakly basic in aqueous solutions.

-

Principle: 1-Isopropylimidazole, being a weak base, is titrated with a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically or with a visual indicator.

-

Reagents:

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

-

-

Procedure:

-

Accurately weigh approximately 100 mg of 1-Isopropylimidazole into a clean, dry 100 mL beaker.

-

Dissolve the sample in 20 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator. The solution should turn violet.

-

Titrate with 0.1 N perchloric acid until the color of the solution changes from violet to blue-green.

-

Record the volume of titrant used.

-

-

Calculation:

Where:

-

V = Volume of perchloric acid titrant (mL)

-

N = Normality of the perchloric acid titrant (mol/L)

-

MW = Molecular weight of 1-Isopropylimidazole (110.16 g/mol )

-

W = Weight of the 1-Isopropylimidazole sample (g)

-

Safety and Handling

1-Isopropylimidazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Isopropylimidazole is a commercially available reagent with purity levels generally suitable for a wide range of research and development applications. However, for sensitive applications such as drug development, it is imperative to conduct thorough in-house quality control. This guide provides a foundation for understanding the commercial landscape and the analytical methods required to assess the purity of 1-Isopropylimidazole, ensuring the quality and reproducibility of your scientific work.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Isopropylimidazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of the safety and handling precautions for 1-Isopropylimidazole (CAS No. 4532-96-1). The information herein is intended to equip laboratory and research personnel with the necessary knowledge to handle this compound safely and effectively, minimizing exposure risks and ensuring a secure working environment.

Chemical Identification and Properties

1-Isopropylimidazole, also known as 1-(propan-2-yl)-1H-imidazole, is a light yellow to colorless transparent liquid.[1][2][3][4] It is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][5] Its imidazole ring structure, substituted with an isopropyl group, gives it a unique reactivity profile.[5]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 1-Isopropylimidazole.

| Property | Value | Source(s) |

| Molecular Formula | C6H10N2 | [1][2][3] |

| Molecular Weight | 110.16 g/mol | [2][4][6] |

| Appearance | Light yellow or colorless transparent liquid | [1][2][3][4] |

| Boiling Point | 203.3 ± 9.0 °C at 760 mmHg; 104°C at 7 mmHg | [1][2][4][6][7] |

| Density | 0.96 - 1.0 ± 0.1 g/cm³ | [1][2][4] |

| Flash Point | 76.7 ± 18.7 °C; 126°C (literature) | [1][2][4] |

| Vapour Pressure | 0.4 ± 0.4 mmHg at 25°C | [1] |

| Refractive Index | 1.4800 to 1.4840; 1.513 | [1][7] |

| pKa | 7.15 ± 0.20 (Predicted) | [3][7] |

| LogP | 0.67 | [1] |

Hazard Identification and Classification

1-Isopropylimidazole is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards to ensure proper handling.

GHS Hazard Statements

The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[8]

-

H311: Toxic in contact with skin.[8]

-

H314: Causes severe skin burns and eye damage.[8]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H361: Suspected of damaging fertility or the unborn child.[8]

Toxicological Summary

While specific toxicological data for 1-Isopropylimidazole is limited, information for the related compound 1-Methylimidazole suggests potential hazards.

| Toxicity Metric | Value | Species | Source(s) |

| Acute Oral LD50 | 1130 mg/kg | Rat | [10] (for 1-Methylimidazole) |

| Acute Dermal LD50 | 400 - 600 mg/kg | Rabbit | [10] (for 1-Methylimidazole) |

The substance is considered very hazardous in case of skin contact (irritant) and ingestion.[10] Repeated or prolonged exposure can cause damage to the upper respiratory tract, skin, and eyes.[10]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is mandatory when working with 1-Isopropylimidazole.

General Handling Protocol

-

Risk Assessment: Before commencing any work, perform a thorough risk assessment. Identify potential hazards and establish control measures.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][8]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8][9] Use non-sparking tools and take precautionary measures against static discharge.[2][8]

-

Hygiene: Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[2][8]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as oxidizing agents.[7][10] Keep the container cool.[9]

Accidental Release (Spill) Protocol

-

Evacuation: Evacuate non-essential personnel from the spill area.[2][11]

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

-

Absorption: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.

-

Personal Protection: Responders must wear appropriate PPE, including respiratory protection if vapors are present.[2][8]

-

Disposal: Dispose of contaminated material in suitable, closed containers according to local, state, and federal regulations.[2][8]

Personal Protective Equipment (PPE)

The following diagram illustrates the logical selection of PPE based on identified hazards.

Caption: Logical workflow for selecting appropriate PPE for 1-Isopropylimidazole.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush skin with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[8][10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8][10] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[8][10]

Fire Fighting and Reactivity

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: The compound is a combustible liquid.[8][9] Vapors may form explosive mixtures with air.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][8]

Workflow for Safe Chemical Handling

The following diagram outlines a logical workflow for the safe handling of 1-Isopropylimidazole from procurement to disposal.

Caption: A logical workflow for the safe lifecycle management of 1-Isopropylimidazole.

References

- 1. innospk.com [innospk.com]

- 2. 1-Isopropylimidazole - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]

- 5. nbinno.com [nbinno.com]

- 6. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-Isopropylimidazole | 4532-96-1 | TCI AMERICA [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Page loading... [guidechem.com]

1-Isopropylimidazole as a precursor for ionic liquids

An In-depth Technical Guide to 1-Isopropylimidazole as a Precursor for Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isopropylimidazole, its properties, and its role as a versatile precursor for the synthesis of ionic liquids (ILs). The document details the synthesis methodologies, physicochemical properties, and potential applications of 1-isopropylimidazolium-based ionic liquids, with a particular focus on their relevance to the pharmaceutical and drug development sectors.

Introduction to 1-Isopropylimidazole

1-Isopropylimidazole, also known as 1-(propan-2-yl)-1H-imidazole, is an organic compound that serves as a crucial building block in the synthesis of specialized chemicals, most notably, ionic liquids.[1][2] Its unique molecular structure, featuring a bulky isopropyl group attached to an imidazole ring, imparts specific steric and electronic properties to the resulting ionic liquids, influencing their physical and chemical behavior.[1][2]

The demand for tailored ionic liquids in various fields, including pharmaceuticals, catalysis, and material science, has driven interest in precursors like 1-isopropylimidazole.[2][3] Its derivatives are explored for their potential to act as "designer solvents" and functional materials, where properties can be fine-tuned by modifying the cation and anion structure.[4]

Physicochemical Properties of the Precursor

A clear understanding of the precursor's properties is essential for its effective use in synthesis. The key physicochemical properties of 1-isopropylimidazole are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4532-96-1 | [1] |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Light yellow or colorless transparent liquid | [1][2] |

| Density | ~0.96 - 1.0 g/cm³ | [1][5] |

| Boiling Point | 203.3 ± 9.0 °C at 760 mmHg | [1] |

| Flash Point | 76.7 ± 18.7 °C | [1] |

| pKa | 7.15 ± 0.20 (Predicted) | [2] |

Synthesis of 1-Isopropylimidazolium Ionic Liquids

The synthesis of 1-isopropylimidazolium-based ionic liquids typically follows a two-step pathway: formation of the cation, followed by anion exchange, if necessary. The primary methods for cation formation are quaternization and acid-base neutralization.[4]

Synthesis Pathways

The general workflows for synthesizing 1-isopropylimidazolium ionic liquids are depicted below. The first diagram illustrates the formation of the cation via quaternization (e.g., N-alkylation) or protonation (acid-base neutralization). The second diagram details the subsequent anion exchange (metathesis) process to generate ILs with different anions.

Caption: General synthesis pathways for 1-isopropylimidazolium cations.

Caption: Workflow for the anion exchange (metathesis) reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are based on established literature methods for the synthesis of 1-isopropylimidazolium-based ionic liquids.[4]

Protocol 1: Synthesis of 1-Isopropylimidazolium Bromide ([iPr-H-Im][Br]) via Quaternization

This protocol describes the synthesis using tert-butyl bromide, which acts as a source of HBr in situ.

-

Materials : 1-isopropylimidazole (10 mmol), tert-butyl bromide (11 mmol), toluene (10 mL).

-

Apparatus : Two-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure :

-

In a two-neck flask, dissolve 1-isopropylimidazole (10 mmol) in toluene (10 mL).

-

Add tert-butyl bromide (11 mmol) to the solution.

-

Heat the resulting mixture to 80°C and stir for 16 hours under a reflux condenser.

-

During the reaction, two immiscible layers will form. The lower, denser layer is the ionic liquid.

-

After cooling to room temperature, separate the layers by decanting the upper toluene layer.

-

Wash the resulting ionic liquid product repeatedly with fresh hexane to remove any unreacted starting materials and non-ionic impurities.

-

Dry the final product under vacuum to remove residual solvents. The product, 1-isopropylimidazolium bromide, is typically a pale brown liquid.[4]

-

Protocol 2: Synthesis of 1-Isopropylimidazolium Salts via Acid-Base Neutralization

This method is suitable for preparing Brønsted acidic ionic liquids.

-

Materials : 1-isopropylimidazole (10 mmol), protic acid (e.g., trifluoromethanesulfonic acid, 10 mmol), toluene (10 mL).

-

Procedure :

-

In a two-neck flask, add a solution of 1-isopropylimidazole (10 mmol) in toluene (10 mL).

-

Slowly add the desired protic acid (10 mmol) to the solution while stirring.

-

Heat the mixture to 80°C and stir for 16 hours.

-

The formation of two distinct layers indicates the progress of the reaction.

-

After cooling, separate the lower ionic liquid layer by decantation.

-

Wash the product with hexane and dry under vacuum.[4]

-

Protocol 3: Anion Exchange (Metathesis)

This protocol is used to convert a halide-based IL into an IL with a different anion, such as tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻).

-

Materials : 1-isopropylimidazolium bromide (10 mmol), anion source (e.g., potassium tetrafluoroborate (KBF₄), 10 mmol), solvent mixture (e.g., CH₂Cl₂/CH₃OH 4:1, 10 mL).

-

Procedure :

-

Dissolve 1-isopropylimidazolium bromide (10 mmol) in the CH₂Cl₂/CH₃OH solvent mixture.

-

Add the anion exchange salt (e.g., KBF₄, 10 mmol) to the solution.

-

Stir the resulting mixture vigorously at room temperature for 3 hours. A precipitate of the insoluble salt (e.g., KBr) will form.

-

Filter the solution to remove the precipitated salt.

-

Remove the solvents from the filtrate under vacuum to yield the final ionic liquid.[4]

-

Data Presentation: Properties of 1-Isopropylimidazolium Ionic Liquids

The choice of anion significantly influences the physicochemical properties of the ionic liquid. While comprehensive data for a full series of 1-isopropylimidazolium ILs is not consolidated in the literature, the following tables summarize available characterization data and key properties of analogous, well-studied imidazolium ILs to illustrate expected trends.

Spectroscopic Data of Synthesized 1-Isopropylimidazolium ILs

The structures of synthesized ionic liquids are typically confirmed using ¹H NMR and mass spectrometry.[4]

| Ionic Liquid | ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | ES-MS m/z |

| [iPr-H-Im][OTf] (triflate) | 9.16 (s, 1H, C2-H), 7.89 (d, 1H, C4-H), 7.69 (d, 1H, C5-H), 4.62 (m, 1H, CH), 1.47 (d, 6H, CH₃) | 111.1 [M-CF₃SO₃]⁺ |

| [iPr-H-Im][CH₃SO₃] (methanesulfonate) | 9.17 (s, 1H, C2-H), 7.89 (d, 1H, C4-H), 7.69 (d, 1H, C5-H), 4.61 (m, 1H, CH), 2.32 (s, 3H, CH₃SO₃), 1.47 (d, 6H, CH₃) | 111.0 [M-CH₃SO₃]⁺ |

| [iPr-H-Im][C₆H₅SO₃] (phenylsulfonate) | 9.12 (s, 1H, C2-H), 7.87 (d, 1H, C4-H), 7.67 (d, 1H, C5-H), 7.58 (m, 2H, Ar-H), 7.28 (m, 3H, Ar-H), 4.61 (m, 1H, CH), 1.48 (d, 6H, CH₃) | 111.0 [M-C₆H₅SO₃]⁺ |

| [iPr-H-Im][Br] (bromide)¹ | 9.35 (s, 1H, C2-H), 7.92 (d, 1H, C4-H), 7.75 (d, 1H, C5-H), 4.65 (m, 1H, CH), 1.46 (d, 6H, CH₃) | 111.08 [M-Br]⁺ |

¹ Solvent for ¹H NMR was CDCl₃. (Data sourced from Porkodi et al., 2015[4])

Physicochemical Properties (with Analogues for Comparison)

Properties such as melting point, viscosity, and density are critical for application design. Data for 1-isopropyl-3-methylimidazolium bromide and other analogous imidazolium ILs are presented for comparison. The presence of the branched isopropyl group, compared to linear alkyl chains (e.g., propyl), can influence crystal packing and transport properties. For instance, 1-isopropyl-3-methylimidazolium bromide exhibits polymorphism, indicating complex solid-state behavior.[6]

| Ionic Liquid | Melting Point (°C) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) | Decomposition Temp. (°C) | Reference(s) |

| [iPr-Me-Im][Br] (1-isopropyl-3-methyl) | Polymorphic solid | N/A | N/A | N/A | [6] |

| [Pr-Me-Im][Br] (1-propyl-3-methyl) | N/A | ~1.37 | ~220 | N/A | [7],[8] |

| [Et-Me-Im][BF₄] (1-ethyl-3-methyl) | 15 | 1.294 | 37 | 418 | ,[9] |

| [Pr-Me-Im][BF₄] (1-propyl-3-methyl) | < -15 | 1.24 | 58 | N/A | [10] |

N/A: Data not available in the searched literature.

General Trends:

-

Viscosity and Density : Generally increase with the size of the alkyl substituent but can be affected by symmetry and packing efficiency. Branched chains like isopropyl may disrupt packing and affect viscosity differently than linear chains.[5][11][12]

-

Melting Point : Highly dependent on the symmetry of the cation and the nature of the anion. Asymmetry often leads to lower melting points.

-

Thermal Stability : Largely dictated by the anion. Halide anions tend to reduce thermal stability compared to anions like [BF₄]⁻ or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[13]

Applications in Pharmaceutical and Drug Development

Imidazolium-based ionic liquids are gaining significant attention in the pharmaceutical industry due to their unique properties that can address challenges in drug synthesis and formulation.[3][13][14] While specific applications of 1-isopropylimidazolium ILs are not widely reported, their properties suggest potential in several key areas.

Green Solvents in API Synthesis

Ionic liquids serve as non-volatile, thermally stable reaction media, which can enhance reaction rates and selectivity in the synthesis of active pharmaceutical ingredients (APIs).[3][13] Their use can lead to cleaner reaction profiles and easier product separation, aligning with the principles of green chemistry. Imidazolium salts, in particular, have been successfully used as solvents for synthesizing antiviral drugs and other complex molecules.[13]

Enhancing Drug Solubility and Bioavailability

A major hurdle in drug development is the poor aqueous solubility of many APIs, which limits their bioavailability.[3] Ionic liquids can act as powerful solvents or co-solvents to dissolve poorly soluble drugs.[14] The tunability of the 1-isopropylimidazolium cation, combined with various anions, allows for the design of ILs with an optimal hydrophilic-lipophilic balance to solubilize specific drug molecules.[13]

Components of Drug Delivery Systems

ILs are being explored as functional excipients in various drug delivery systems.[3]

-

Permeation Enhancers : The amphiphilic nature of some ILs allows them to interact with the stratum corneum, temporarily disrupting its barrier function and enhancing the permeation of drugs through the skin in topical and transdermal formulations.

-

Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) : A novel strategy involves converting a crystalline API into a liquid salt by pairing it with a suitable counter-ion. This can overcome issues related to polymorphism and poor solubility, potentially leading to improved therapeutic profiles.[13]

The branched structure of the isopropyl group may offer a different level of steric hindrance and lipophilicity compared to linear alkyl chains, potentially influencing interactions with APIs and biological membranes in unique ways.

Conclusion

1-Isopropylimidazole is a valuable precursor for synthesizing a range of imidazolium-based ionic liquids. Standard organic chemistry procedures, including quaternization, neutralization, and anion metathesis, can be employed to create a diverse library of these compounds. While a comprehensive dataset of their physicochemical properties is still emerging, the structural variations offered by the isopropyl group present an opportunity to fine-tune properties for specific applications. For the pharmaceutical industry, these ionic liquids hold promise as green reaction media, solubility enhancers, and innovative components for advanced drug delivery systems, warranting further investigation to fully exploit their potential.

References

- 1. 1-Aminopropyl-3-methylimidazolium bromide | C7H14BrN3 | CID 87189540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchinschools.org [researchinschools.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Propyl-3-methylimidazolium bromide | C7H13BrN2 | CID 11160028 - PubChem [pubchem.ncbi.nlm.nih.gov]